Naphthalene-1,5-dicarbaldehyde
CAS No.: 70848-82-7
Cat. No.: VC3769433
Molecular Formula: C12H8O2
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70848-82-7 |
|---|---|
| Molecular Formula | C12H8O2 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | naphthalene-1,5-dicarbaldehyde |
| Standard InChI | InChI=1S/C12H8O2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-8H |
| Standard InChI Key | YAELIZGEEWGECG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C=CC=C(C2=C1)C=O)C=O |
| Canonical SMILES | C1=CC(=C2C=CC=C(C2=C1)C=O)C=O |
Introduction
Chemical Identity and Fundamental Properties
Naphthalene-1,5-dicarbaldehyde belongs to the class of naphthalene dicarboxaldehydes, with the molecular formula and a molecular weight of 184.19 g/mol . Its structure consists of a fused bicyclic aromatic system functionalized with two aldehyde groups at the 1- and 5-positions (Figure 1). The compound’s IUPAC name, naphthalene-1,5-dicarbaldehyde, reflects this substitution pattern, while alternative synonyms include 1,5-diformylnaphthalene and naphthalin-1,5-dialdehyd .
Table 1: Key physicochemical properties of naphthalene-1,5-dicarbaldehyde
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.191 g/mol | |
| CAS Number | 7141-15-3 | |
| Density | N/A | |
| Boiling Point | N/A | |
| Melting Point | N/A | |
| Exact Mass | 184.052 g/mol |
Despite its utility, experimental data for physical properties such as melting point, boiling point, and density remain unreported in accessible literature . This gap underscores the need for further characterization efforts.
Synthesis and Manufacturing Strategies
The synthesis of naphthalene-1,5-dicarbaldehyde primarily involves the oxidation of 1,5-naphthalenedimethanol. A high-yield route (82%) employs pyridinium chlorochromate (PCC) in dichloromethane under reflux conditions . The reaction proceeds via the oxidation of primary alcohol groups to aldehydes, retaining the naphthalene backbone’s integrity (Equation 1):
Alternative pathways, such as the oxidation of 1,5-dimethylnaphthalene or formylation reactions, remain unexplored in the literature. The reliance on PCC highlights the compound’s sensitivity to harsh oxidizing agents, necessitating careful control of reaction conditions to prevent over-oxidation to carboxylic acids .
Structural and Spectroscopic Characterization
The planar naphthalene core and electron-withdrawing aldehyde groups confer distinct spectroscopic signatures. While experimental data for naphthalene-1,5-dicarbaldehyde’s NMR or IR spectra are absent, comparisons to analogous compounds suggest:
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NMR: Downfield shifts for aldehyde protons (~9.5–10.5 ppm) and aromatic protons influenced by substituent effects .
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IR Spectroscopy: Strong stretching vibrations for carbonyl groups (~1700 cm) .
Reactivity and Functionalization Pathways
The bifunctional nature of naphthalene-1,5-dicarbaldehyde enables diverse chemical transformations:
Condensation Reactions
Aldehyde groups participate in Schiff base formation with primary amines, yielding imine-linked frameworks. This reactivity is exploited in synthesizing covalent organic frameworks (COFs), though direct evidence for naphthalene-1,5-dicarbaldehyde’s use in COFs remains limited .
Oxidation and Reduction
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Oxidation: Under strong conditions, aldehydes may oxidize to carboxylic acids, producing naphthalene-1,5-dicarboxylic acid (CAS 7315-96-0) .
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Reduction: Sodium borohydride reduces aldehydes to alcohols, regenerating 1,5-naphthalenedimethanol .
Electrophilic Substitution
The naphthalene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at positions activated by the electron-withdrawing aldehyde groups. Regioselectivity patterns remain underexplored but may parallel those of 1,5-disubstituted naphthalenes .
Applications in Materials Science and Drug Development
While direct applications of naphthalene-1,5-dicarbaldehyde are sparsely documented, its derivatives and structural analogs demonstrate significant potential:
Covalent Organic Frameworks (COFs)
The dihydroxy derivative 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (CAS 7235-47-4) serves as a linker in COFs for drug delivery systems . These frameworks leverage reversible imine bonding to encapsulate therapeutic agents, suggesting that the parent aldehyde could similarly contribute to porous materials design .
Liquid-Crystalline Materials
1,5-Disubstituted naphthalenes, such as 1,5-dimethoxynaphthalene dicarboxylic acid derivatives, exhibit liquid-crystalline behavior with mesomorphic ranges sensitive to substituent identity . By extension, naphthalene-1,5-dicarbaldehyde may serve as a precursor for mesogens, though experimental validation is required .
Fluorescent Probes
Aldehyde-functionalized naphthalenes are precursors to fluorophores via condensation with amine-containing dyes. For example, 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde derivatives show promise in bioimaging, hinting at unexplored opportunities for the parent compound .
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